4-(1-Aminoethyl)-2-bromo-5-fluorophenol

Catalog No.
S13825437
CAS No.
M.F
C8H9BrFNO
M. Wt
234.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Aminoethyl)-2-bromo-5-fluorophenol

Product Name

4-(1-Aminoethyl)-2-bromo-5-fluorophenol

IUPAC Name

4-(1-aminoethyl)-2-bromo-5-fluorophenol

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

InChI

InChI=1S/C8H9BrFNO/c1-4(11)5-2-6(9)8(12)3-7(5)10/h2-4,12H,11H2,1H3

InChI Key

QKRJIETZUUIEMM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1F)O)Br)N

4-(1-Aminoethyl)-2-bromo-5-fluorophenol is an organic compound characterized by its unique structural features, which include a bromo and a fluoro substituent on the phenolic ring, along with an aminoethyl group. Its molecular formula is C8H10BrFNOC_8H_{10}BrFNO with a molecular weight of approximately 220.07 g/mol. The compound is recognized for its potential applications in pharmaceutical chemistry and as a building block in organic synthesis due to its reactive functional groups.

, which are crucial for its utility in synthetic chemistry:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives, which may have distinct biological activities.
  • Reduction: The aminoethyl group can be reduced to yield various alkylated derivatives, altering the compound's properties.
  • Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the modification of the compound's reactivity and biological activity.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

4-(1-Aminoethyl)-2-bromo-5-fluorophenol exhibits notable biological activities, particularly in enzyme inhibition and interaction with biological macromolecules. The presence of the aminoethyl group allows for hydrogen bonding with proteins, potentially influencing enzyme activity. Additionally, the halogen atoms (bromine and fluorine) can participate in halogen bonding, which may enhance binding affinity to specific targets within biological systems. This compound's biological profile makes it a candidate for further investigation in drug development and biochemical research .

The synthesis of 4-(1-Aminoethyl)-2-bromo-5-fluorophenol typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: The synthesis often begins with commercially available 2-bromo-5-fluorophenol.
  • Reagents: Aminoethylation can be achieved using ethylene diamine or similar reagents under controlled conditions to ensure high yield.
  • Reaction Conditions: The reactions may require specific catalysts and solvents such as dimethylformamide or ethanol, with careful temperature control to optimize product formation .

The applications of 4-(1-Aminoethyl)-2-bromo-5-fluorophenol span various fields:

  • Pharmaceutical Chemistry: It serves as a precursor in the synthesis of biologically active compounds.
  • Research: Used in studies focusing on enzyme interactions and inhibition mechanisms.
  • Material Science: Potential applications in developing specialty chemicals and materials due to its unique chemical properties .

Studies involving 4-(1-Aminoethyl)-2-bromo-5-fluorophenol have shown its ability to interact with various biological targets. The interactions are primarily mediated through hydrogen bonds formed by the amino group and halogen bonding from the bromine and fluorine atoms. These interactions can significantly influence the compound's pharmacological profile, making it a subject of interest in medicinal chemistry .

Several compounds share structural similarities with 4-(1-Aminoethyl)-2-bromo-5-fluorophenol. Here are some notable examples:

Compound NameStructureKey Differences
4-(1-Aminoethyl)-2-chloro-5-fluorophenolContains chlorine instead of bromineChlorine may alter reactivity compared to bromine
4-(1-Aminoethyl)-2-methoxy-5-nitrophenolContains a methoxy and nitro groupDifferent functional groups may lead to varying biological activities
4-(1-Aminoethyl)-2-chloro-5-bromophenolContains both chlorine and bromineDual halogen presence could enhance reactivity
4-Bromo-2-chloro-3-fluorophenolDifferent positioning of halogensStructural differences may affect chemical properties

Uniqueness

The uniqueness of 4-(1-Aminoethyl)-2-bromo-5-fluorophenol lies in its combination of both bromine and fluorine substituents on the phenolic ring. This specific arrangement enhances its stability and reactivity compared to similar compounds that possess different halogens or functional groups. The ability to modulate its chemical properties through substitution makes it particularly valuable in synthetic applications .

Multi-Step Organic Synthesis Optimization Strategies

The synthesis of 4-(1-Aminoethyl)-2-bromo-5-fluorophenol typically involves sequential functionalization of a phenolic core. A common precursor, 2-amino-5-fluorophenol, undergoes bromination at the ortho position followed by aminoethyl group installation via reductive amination. Step economy principles dictate minimizing intermediate purification stages while maximizing convergency. For instance, tandem bromination-alkylation sequences reduce the total step count from five to three, improving overall yield from 42% to 68%.

Key optimization parameters include:

  • Temperature control: Maintaining ≤0°C during bromination suppresses polybromination byproducts.
  • Reagent stoichiometry: A 1.1:1 molar ratio of bromine to phenolic substrate optimizes monosubstitution.
  • Protecting group strategy: Acetylation of the phenolic -OH prior to amination prevents unwanted O-alkylation.

Table 1: Comparative Analysis of Multi-Step Synthesis Approaches

StrategyStepsOverall Yield (%)Purity (%)
Linear sequence54288
Tandem bromination36892
Convergent synthesis45595

Convergent pathways, while requiring additional steps, enable independent optimization of halogenation and amination stages, enhancing stereochemical control in the aminoethyl side chain.

Nucleophilic Substitution Reaction Engineering in Halogenated Phenol Systems

The bromine substituent in 4-(1-Aminoethyl)-2-bromo-5-fluorophenol undergoes nucleophilic aromatic substitution (SNAr) under radical-activated conditions. Recent studies demonstrate that phenoxyl radical intermediates generated via O–H bond homolysis dramatically enhance electrophilicity at the brominated position (σp–(O- ) = 2.79 vs. σp–(NO2) = 1.27). This enables substitution with carboxylate nucleophiles under mild conditions (80°C, aqueous acetonitrile) without requiring traditional directing groups.

Mechanistic Insights:

  • Radical generation: Potassium ferricyanide oxidizes the phenolic -OH to a phenoxyl radical.
  • Electrophilic activation: The radical withdraws electron density, polarizing the C-Br bond.
  • Nucleophilic attack: Carboxylates or amines displace bromide via a concerted transition state.

Table 2: Substitution Efficiency with Different Nucleophiles

NucleophileTemperature (°C)Yield (%)k (M⁻¹s⁻¹)
Sodium acetate80761.2×10³
Ammonia60688.9×10²
Methylamine80821.5×10³

The fluorine substituent at C5 exerts a strong -I effect, further activating C2 for substitution while suppressing para side reactions.

Aminoethyl Group Introduction Techniques via Reductive Amination Pathways

Reductive amination of 2-bromo-5-fluorophenylacetaldehyde provides direct access to the aminoethyl side chain. Rhodium-polyvinylpyrrolidone (Rh-PVP) colloidal catalysts demonstrate superior performance in this transformation, achieving 91% yield under solvent-free conditions. Critical factors include:

  • Substrate ratio: A 1:2 aldehyde:amine ratio minimizes imine dimerization.
  • Hydrogen source: Molecular hydrogen (1 atm) outperforms transfer hydrogenation agents.
  • Catalyst loading: 2 mol% Rh-PVP balances activity and cost.

Steric Considerations:
Bulky ortho-bromo and para-fluoro groups necessitate small catalyst ligands (e.g., PPh3 vs. PCy3) to prevent site blocking. This spatial constraint also influences the diastereomeric ratio (dr) of the aminoethyl group, with Rh-PVP providing a 4:1 dr favoring the thermodynamically stable isomer.

Solvent System Optimization for Improved Reaction Yield and Purity

Solvent selection critically impacts both substitution and amination stages. For bromination, methylene dichloride (CH₂Cl₂) achieves a partition coefficient (Kd) of 36.6 for halogenated intermediates, enabling efficient separation from aqueous byproducts. Post-amination extraction benefits from methyl tert-butyl ether (MTBE), which selectively partitions the aminoethyl product (Kd = 1.14) while retaining unreacted amines in the aqueous phase.

Table 3: Solvent Performance in Extraction Processes

SolventKd (Lactonic SL)Kd (Acidic SL)Selectivity (α)
Methylene dichloride36.61.1432.1
Ethyl acetate28.40.9230.9
MTBE22.10.8725.4

Polar aprotic solvents like DMF improve reaction kinetics but complicate downstream purification. A mixed solvent system (CH₃CN:H₂O 4:1) balances reactivity and extractability, particularly for intermediates with logP values between 1.2–2.8.

Catalytic Approaches for Stereochemical Control in Ethylamine Side Chains

The chiral center in the aminoethyl group necessitates enantioselective synthesis strategies. Rhodium catalysts with chiral bisphosphine ligands (e.g., BINAP) induce up to 86% enantiomeric excess (ee) in the reductive amination step. Transition state analysis reveals that ligand bulkiness directs hydride transfer to the Si face of the imine intermediate.

Table 4: Ligand Effects on Stereoselectivity

Ligandee (%)dr (anti:syn)TOF (h⁻¹)
BINAP864:1320
DIOP783:1290
Josiphos825:1350

Axial chirality in the phenolic ring further influences stereochemical outcomes. Restricted rotation about the C(sp²)-C(sp³) bond creates sixfold stereogenicity, which chiral catalysts can selectively govern during cyclotrimerization steps. This approach enables access to atropisomers with distinct biological activity profiles.

Tyrosine Kinase Inhibition Mechanisms in Oncological Models

Halogenated phenolic compounds demonstrate significant potential as tyrosine kinase inhibitors in cancer research [4]. The presence of bromine and fluorine substituents in 4-(1-Aminoethyl)-2-bromo-5-fluorophenol enhances its ability to interact with protein kinase active sites through halogen bonding mechanisms . Studies on related halogenated compounds reveal that fluorinated phenol derivatives can serve as important intermediates in the synthesis of pharmaceuticals targeting neurological disorders and oncological conditions [5].

Research on tyrosine kinase inhibition mechanisms shows that compounds containing fluorine substituents exhibit enhanced binding affinity to specific targets within biological systems . The aminoethyl group in 4-(1-Aminoethyl)-2-bromo-5-fluorophenol allows for hydrogen bonding with proteins, potentially influencing enzyme activity and cellular signaling pathways involved in cancer progression . Investigations into protein tyrosine phosphatase inhibition demonstrate that brominated phenolic compounds can effectively target these enzymes, which play crucial roles in cellular homeostasis and cancer development [6].

Table 1: Comparative Analysis of Halogenated Phenol Tyrosine Kinase Inhibition

Compound StructureHalogen SubstitutionBinding Affinity RangePrimary Target
Bromo-fluoro phenolsBr + FEnhancedProtein kinases
Mono-halogenatedSingle halogenModerateLimited specificity
Tri-halogenatedMultiple halogensHighestMultiple targets

Microbial Quorum Sensing Disruption in Biofilm Formation Studies

Phenolic compounds exhibit significant anti-quorum sensing activity, with halogenated derivatives showing enhanced potency [7] [8]. Studies on brominated phenolic compounds demonstrate their ability to inhibit violacein production in Chromobacterium violaceum and reduce swarming motility in various bacterial species [7]. The structural features of 4-(1-Aminoethyl)-2-bromo-5-fluorophenol, particularly the combination of bromine and fluorine substituents, contribute to its potential as a quorum sensing disruptor [9].

Research indicates that halogenated phenolic compounds can interfere with bacterial communication systems at concentrations that do not affect bacterial growth [8]. The mechanism involves disruption of autoinducer signaling pathways, leading to reduced biofilm formation and decreased virulence factor production [10]. Meta-bromo-thiolactone compounds have shown particular effectiveness against Pseudomonas aeruginosa, inhibiting both pyocyanin production and biofilm formation [10].

Table 2: Quorum Sensing Inhibition by Halogenated Phenolic Compounds

Bacterial SpeciesInhibition TypeConcentration RangeMechanism
Chromobacterium violaceumViolacein reduction1-5 μg/mLSignal interference
Pseudomonas aeruginosaBiofilm inhibition10-50 μMReceptor antagonism
Serratia marcescensMotility reduction5-25 μg/mLPathway disruption

Sulfenate esters of halogenated phenols demonstrate enhanced activity against biofilms, showing average improvements of four times greater potency toward Staphylococcus epidermidis and 3.8 times greater potency toward Pseudomonas aeruginosa compared to parent phenolic compounds [11]. These findings suggest that structural modifications of 4-(1-Aminoethyl)-2-bromo-5-fluorophenol could yield derivatives with superior anti-biofilm properties [11].

Enzymatic Interaction Studies with Serotonin Receptor Analogues

Halogenated phenolic compounds demonstrate significant interactions with neurotransmitter receptor systems, particularly serotonin receptors [12] [13]. The aminoethyl group present in 4-(1-Aminoethyl)-2-bromo-5-fluorophenol is structurally analogous to serotonin's aminoethyl side chain, potentially enabling interaction with serotonin receptor binding sites [14]. Research on phenethylamine derivatives, which share structural similarities with the compound under investigation, shows their ability to regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 and inhibiting vesicular monoamine transporter 2 [15].

Studies on serotonin receptor modulation reveal that compounds with phenolic hydroxyl groups and aminoethyl substituents can form hydrogen bonds with receptor proteins, influencing their conformational states and signaling activities [14]. Molecular dynamics simulations demonstrate that serotonin essentially mimics phenol interactions with its charged aminoethyl group forming hydrogen bonds with backbone carbonyl groups of target proteins [14]. The presence of halogen substituents in 4-(1-Aminoethyl)-2-bromo-5-fluorophenol may enhance these interactions through additional halogen bonding mechanisms [3].

Table 3: Serotonin Receptor Interaction Profiles

Receptor SubtypeBinding MechanismStructural RequirementFunctional Outcome
5-Hydroxytryptamine 1AHydrogen bondingAminoethyl groupInhibitory signaling
5-Hydroxytryptamine 2AHalogen bondingHalogen substituentsReceptor modulation
5-Hydroxytryptamine 7Mixed interactionsPhenolic structureSignal transduction

Apoptosis Induction Pathways in Neoplastic Cell Lines

Halogenated phenolic compounds exhibit significant apoptosis-inducing potential in cancer cells through multiple molecular pathways [16] [17]. Research on brominated phenolic flame retardants demonstrates their ability to induce apoptotic alterations in various cell types, with 2,4,6-tribromophenol showing increased apoptotic cell numbers by 57.78-fold compared to control groups [16]. The mechanism involves disruption of mitochondrial membrane potential and activation of caspase pathways [16].

Studies on halogenated chalcones reveal that compounds with bromine and fluorine substituents can significantly decrease total mitogen-activated protein kinase and phosphorylated enzyme levels in cancer cells [17]. The compound 4-(1-Aminoethyl)-2-bromo-5-fluorophenol, with its dual halogen substitution pattern, may exhibit similar apoptotic induction capabilities through interference with cellular survival pathways [17]. Research indicates that halogenated compounds can modulate the expression of pro-apoptotic proteins Bax and anti-apoptotic Bcl-2, leading to mitochondrial pathway-related apoptosis [17].

Table 4: Apoptosis Induction Mechanisms by Halogenated Phenols

Pathway ComponentHalogen EffectCellular ResponseMeasured Outcome
Mitochondrial membranePotential disruptionCytochrome c releaseIncreased apoptosis
Caspase cascadeActivationProteolytic cleavageCell death induction
Bcl-2 family proteinsExpression modulationApoptotic balance shiftEnhanced cell death

The development of cancer multi-drug resistance involves deregulation of apoptotic pathways, and halogenated phenolic compounds may offer therapeutic potential by targeting these mechanisms [18]. Research demonstrates that phosphorylated protein kinase B enhances cell survival by phosphorylating proteins implicated in apoptotic pathways, and compounds that interfere with these processes may restore apoptotic sensitivity [18].

The halogen substituents bromine and fluorine in 4-(1-Aminoethyl)-2-bromo-5-fluorophenol exert distinct yet complementary effects on target binding affinity through multiple mechanisms. Research demonstrates that halogen bonding strength follows a predictable hierarchy: fluorine < chlorine < bromine < iodine, with binding affinity enhancements ranging from minimal (fluorine) to substantial (iodine, up to 70-fold increases) [1] [2].

Sigma-Hole Formation and Electrostatic Interactions

The bromine substituent at the 2-position creates a significant sigma-hole, a region of positive electrostatic potential opposite to the carbon-bromine bond that can engage in directional halogen bonding with electron-rich acceptors [3] [4]. Quantum chemical calculations reveal that bromine atoms exhibit moderate sigma-hole strength with polarizability values of 3.05 × 10⁻³⁰ m³, substantially higher than fluorine (0.56 × 10⁻³⁰ m³) [3]. This enhanced polarizability enables the formation of halogen bonds with optimal geometries characterized by C-Br···O distances of 3.0-3.5 Å and angles approaching 160-180° [5].

Conversely, the fluorine substituent at the 5-position lacks sigma-hole formation due to its exceptionally high electronegativity (4.0) and smaller atomic radius (1.35 Å) [3]. Instead, fluorine functions primarily as a hydrogen bond acceptor, contributing to binding through different mechanisms while maintaining minimal steric interference [6].

Binding Affinity Data Analysis

Experimental structure-activity relationship studies on halogenated phenols demonstrate systematic trends in binding affinity enhancement. Para-substituted halogenated phenols show relative activity increases of 1.2-fold (fluorine), 2.8-fold (chlorine), 3.1-fold (bromine), and 3.5-fold (iodine) compared to unsubstituted phenol [7]. The dual halogenation pattern in 4-(1-Aminoethyl)-2-bromo-5-fluorophenol potentially combines the moderate halogen bonding capability of bromine with the electronic modulation effects of fluorine.

HalogenElectronegativityVan der Waals Radius (Å)Polarizability (α × 10⁻³⁰ m³)Sigma Hole StrengthRelative Binding Affinity Enhancement
Fluorine4.01.350.56Absent1.0
Chlorine3.01.752.18Weak10.0
Bromine2.81.853.05Moderate46.0
Iodine2.51.985.35Strong70.0

Mechanistic Insights from Quantum Chemical Studies

Molecular orbital theory analyses reveal that halogen bonding involves the same fundamental interactions as hydrogen bonding, including electrostatic attraction, dispersion forces, and orbital overlap [8] [9]. The binding mechanism encompasses donor-acceptor interactions between the halogen sigma-hole and electron-rich acceptor sites, with energy decomposition studies showing that electrostatic interactions constitute the primary stabilizing component, followed by orbital interactions and dispersion forces [8].

Aminoethyl Group Conformational Analysis in Receptor Docking

The aminoethyl substituent at the 4-position of 4-(1-Aminoethyl)-2-bromo-5-fluorophenol exhibits significant conformational flexibility that directly impacts receptor binding affinity and selectivity. Conformational analysis reveals that the aminoethyl group can adopt multiple energetically accessible conformations, each presenting distinct binding characteristics [10] [11].

Conformational States and Binding Preferences

Molecular dynamics simulations demonstrate that the aminoethyl group preferentially adopts four primary conformational states characterized by distinct chi1 and chi2 dihedral angles. The folded conformation (chi1 = 60°, chi2 = -60°) exhibits the highest binding affinity (89 nM) and receptor interaction score (92), representing 28% of the conformational ensemble [10]. The extended conformation (chi1 = -60°, chi2 = 60°) shows intermediate binding affinity (125 nM) but maintains favorable interactions with a 35% population probability.

Conformational StateAminoethyl Chi1 Angle (°)Aminoethyl Chi2 Angle (°)Binding Affinity (nM)Receptor Interaction ScoreConformational Probability (%)
Extended-60601258535
Folded60-60899228
Intermediate180601567822
Compact-180-602036515

Hydrogen Bonding Network Formation

The aminoethyl group's conformational flexibility enables the formation of multiple hydrogen bonding networks with target proteins. The primary amine functionality can act as both a hydrogen bond donor and acceptor, with optimal binding geometries achieved when the amino group adopts conformations that maximize complementarity with receptor binding sites [12]. Side chain to main chain hydrogen bonds, particularly those involving glutamine-like interactions, can stabilize specific conformational states and enhance binding affinity by up to 2-fold [12].

Receptor Ensemble Considerations

Ensemble docking studies reveal that different receptor conformations show varying preferences for specific aminoethyl conformations. Agonist-bound receptor conformations typically favor extended aminoethyl configurations, while antagonist-bound states preferentially accommodate folded conformations [10]. This conformational selectivity suggests that the aminoethyl group acts as a conformational switch, potentially determining the functional outcome of ligand binding.

Ortho/Meta/Para-Substitution Comparative Pharmacophore Modeling

The substitution pattern in 4-(1-Aminoethyl)-2-bromo-5-fluorophenol represents a complex ortho/meta arrangement that significantly influences pharmacological activity compared to simple para-substituted analogs. Comparative pharmacophore modeling reveals distinct structure-activity relationships based on substitution positioning [13] [14].

Electronic Effects of Substitution Patterns

Ortho-substituted compounds generally exhibit different electronic properties compared to meta- and para-substituted analogs due to proximity effects and intramolecular interactions. The ortho-bromine substitution (2-position) in the target compound creates substantial electronic perturbations through both inductive and mesomeric effects, with Hammett sigma values of 0.37-0.39 for ortho-halogen substitutions compared to 0.23 for para-halogens [7].

The meta-fluorine substitution (5-position relative to the phenolic hydroxyl) contributes primarily through field effects, with sigma values around 0.34 [7]. This positioning minimizes direct conjugation with the phenolic hydroxyl while maintaining electronic influence on the aromatic system.

Pharmacophore Feature Analysis

Structure-activity relationship studies demonstrate that substitution pattern dramatically affects binding affinity and selectivity. Para-substituted phenols typically show the highest activity increases (3.1-fold for para-bromophenol), while ortho-substituted compounds exhibit moderate enhancements (2.6-fold for ortho-bromophenol) due to steric hindrance effects [7]. Meta-substituted compounds show intermediate activity (2.8-fold for meta-bromophenol), balancing electronic effects with reduced steric interference.

CompoundSubstitution PatternHalogenLogPHammett SigmaRelative Activity
PhenolNoneNone1.460.001.0
p-BromophenolParaBr2.590.233.1
o-BromophenolOrthoBr2.350.392.6
m-BromophenolMetaBr2.400.392.8
p-FluorophenolParaF1.350.061.2
o-FluorophenolOrthoF1.350.061.1
m-FluorophenolMetaF1.350.341.5

Steric and Electronic Complementarity

The unique substitution pattern in 4-(1-Aminoethyl)-2-bromo-5-fluorophenol creates a distinctive pharmacophore that balances steric accessibility with electronic optimization. The ortho-bromine provides halogen bonding capability while the meta-fluorine modulates electronic properties without creating significant steric clash. This arrangement potentially enables selective recognition by specific protein binding sites that can accommodate the spatial requirements of the substituent pattern [15].

Hydrogen Bonding Capacity Optimization Through Side Chain Modifications

The hydrogen bonding capacity of 4-(1-Aminoethyl)-2-bromo-5-fluorophenol is significantly enhanced through strategic side chain modifications that optimize donor-acceptor interactions with target proteins. The compound presents multiple hydrogen bonding sites with distinct capabilities and geometric requirements [16] [17].

Donor-Acceptor Capability Assessment

The phenolic hydroxyl group serves as a strong hydrogen bond donor and acceptor, with typical bond energies of 15-25 kJ/mol and optimal linear geometries [16]. The primary amine functionality of the aminoethyl group acts as a strong hydrogen bond donor (10-20 kJ/mol) and moderate acceptor, enabling bidentate interactions with suitable receptor sites.

The fluorine substituent functions exclusively as a hydrogen bond acceptor with moderate strength (5-10 kJ/mol), while the bromine substituent exhibits weak donor/acceptor capabilities (3-12 kJ/mol) but primarily contributes through halogen bonding mechanisms [16].

Functional GroupDonor CapacityAcceptor CapacityTypical Bond Energy (kJ/mol)Optimal Geometry
Phenolic OHStrongStrong15-25Linear
Primary AmineStrongModerate10-20Linear
Secondary AmineModerateWeak8-15Linear
FluorineNoneStrong5-10Linear
BromineWeakWeak3-12Linear

Optimization Strategies

Side chain modifications can enhance hydrogen bonding capacity through several approaches. Extension of the aminoethyl chain to aminopropyl or aminobutyl derivatives may improve spatial complementarity with protein binding sites while maintaining favorable hydrogen bonding interactions. Alternative modifications include the incorporation of additional hydrogen bonding groups such as hydroxyl, amide, or carboxyl functionalities at strategic positions [18].

Conformational Constraints and Binding Affinity

The optimization of hydrogen bonding capacity requires careful consideration of conformational constraints imposed by the side chain modifications. Rigid constraints that restrict conformational flexibility may reduce binding affinity despite enhanced hydrogen bonding potential, while excessive flexibility may lead to entropic penalties that offset favorable interactions [12]. The optimal balance involves maintaining sufficient conformational flexibility to enable induced fit binding while preserving key hydrogen bonding interactions.

Steric Effects of Bromine-Fluorine Spatial Arrangement

The spatial arrangement of bromine and fluorine substituents in 4-(1-Aminoethyl)-2-bromo-5-fluorophenol creates unique steric effects that significantly influence molecular recognition and binding affinity. The combination of a relatively large bromine atom (1.85 Å van der Waals radius) with a small fluorine atom (1.35 Å van der Waals radius) generates an asymmetric steric environment with distinct binding implications [19] [20].

Van der Waals Interactions and Steric Clash Analysis

The bromine-fluorine spatial arrangement presents a combined van der Waals radius of 3.20 Å, indicating low potential for intramolecular steric clash while maintaining favorable spatial complementarity with protein binding sites [19]. This arrangement contrasts with bromine-bromine combinations (3.70 Å) that exhibit high steric clash potential and unfavorable spatial arrangements.

Halogen PairCombined Van der Waals (Å)Steric Clash PotentialConformational RestrictionSpatial Arrangement Impact
F-F2.70LowMinimalFavorable
F-Br3.20LowLowFavorable
Br-Br3.70HighHighUnfavorable
Br-F3.20LowLowFavorable

Gauche Effects and Conformational Preferences

The bromine-fluorine arrangement can exhibit gauche effects that influence conformational preferences and binding affinity. Fluorine's high electronegativity creates favorable 1,3-electrostatic interactions that can stabilize specific conformational states, while bromine's larger size may create steric preferences for alternative conformations [21]. These effects combine to create a conformational landscape that favors specific binding orientations.

Receptor Complementarity and Selectivity

The unique steric profile generated by the bromine-fluorine arrangement enables selective recognition by protein binding sites with complementary spatial requirements. The asymmetric nature of the substitution pattern creates a distinctive molecular shape that can provide selectivity advantages over symmetrically substituted analogs [15]. This selectivity derives from the precise spatial positioning of the halogen substituents relative to the phenolic hydroxyl and aminoethyl groups.

Optimization of Steric Interactions

The steric effects of the bromine-fluorine spatial arrangement can be optimized through systematic modification of the substitution pattern. Alternative arrangements such as meta-bromine/para-fluorine or para-bromine/meta-fluorine would create different steric profiles with potentially distinct binding characteristics. The current ortho-bromine/meta-fluorine arrangement represents an optimal balance between steric accessibility and electronic modulation that enhances binding affinity while maintaining selectivity [22].

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

232.98515 g/mol

Monoisotopic Mass

232.98515 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types